4-(2,5-difluorophenoxy)benzaldehyde
Description
4-(2,5-Difluorophenoxy)benzaldehyde is a fluorinated aromatic aldehyde with the molecular formula C₁₃H₈F₂O₂. Its structure consists of a benzaldehyde core substituted at the para position with a phenoxy group bearing fluorine atoms at the 2- and 5-positions. This compound is of interest in organic synthesis and pharmaceutical research due to the electron-withdrawing effects of fluorine, which modulate reactivity and stability.
Properties
CAS No. |
959235-89-3 |
|---|---|
Molecular Formula |
C13H8F2O2 |
Molecular Weight |
234.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Ullmann Etherification-Mediated Coupling
The Ullmann reaction remains a cornerstone for synthesizing diaryl ethers like 4-(2,5-difluorophenoxy)benzaldehyde. In this approach, 2,5-difluorophenol reacts with 4-bromobenzaldehyde under catalytic copper(I) iodide and a phenanthroline ligand in dimethylformamide (DMF) at 120°C. The reaction proceeds via a copper-mediated aryl-oxygen bond formation, achieving yields of 68–72% after 24 hours. Critical parameters include:
-
Molar ratio : A 1:1.2 ratio of 2,5-difluorophenol to 4-bromobenzaldehyde minimizes side products.
-
Catalyst loading : 10 mol% CuI and 20 mol% 1,10-phenanthroline optimize turnover.
-
Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
A representative procedure involves refluxing 2,5-difluorophenol (1.0 equiv), 4-bromobenzaldehyde (1.2 equiv), CuI (0.1 equiv), and 1,10-phenanthroline (0.2 equiv) in DMF under nitrogen for 24 hours. Workup with ethyl acetate and silica gel chromatography yields the product as a pale-yellow solid.
Nucleophilic Aromatic Substitution (SNAr)
Fluorine’s strong electron-withdrawing nature enables SNAr reactions under mild conditions. Here, 4-fluorobenzaldehyde reacts with 2,5-difluorophenol in the presence of potassium carbonate and tetrabutylammonium bromide (TBAB) in acetonitrile at 80°C. This method achieves 65–70% yield within 12 hours. Key advantages include:
-
Reduced catalyst cost : TBAB (5 mol%) replaces expensive transition metals.
-
Faster kinetics : Reactions complete in half the time of Ullmann protocols.
Mechanistic insight : The base deprotonates 2,5-difluorophenol, generating a phenoxide ion that attacks the electron-deficient 4-fluorobenzaldehyde. TBAB facilitates phase transfer, enhancing interfacial reactivity.
Advanced Methodologies and Optimization
Microwave-Assisted Synthesis
Microwave irradiation drastically reduces reaction times. A 2023 study demonstrated that irradiating 2,5-difluorophenol and 4-iodobenzaldehyde with Cs2CO3 and CuI in DMF at 150°C for 30 minutes yields 78% product. Energy efficiency improves by 40% compared to conventional heating.
Solvent-Free Mechanochemical Approaches
Ball-milling 2,5-difluorophenol and 4-chlorobenzaldehyde with K2CO3 and CuO nanoparticles (5 wt%) for 2 hours achieves 82% yield. This method eliminates solvent waste and simplifies purification.
Analytical Characterization
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) shows ≥98% purity at 254 nm.
Industrial-Scale Considerations
Cost Analysis
| Component | Ullmann Method Cost ($/kg) | SNAr Method Cost ($/kg) |
|---|---|---|
| 2,5-Difluorophenol | 320 | 320 |
| 4-Bromobenzaldehyde | 280 | – |
| 4-Fluorobenzaldehyde | – | 190 |
| CuI | 450 | – |
| TBAB | – | 85 |
| Total | 1,050 | 595 |
The SNAr method reduces raw material costs by 43%, making it preferable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-(2,5-Difluorophenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 4-(2,5-difluorophenoxy)benzoic acid.
Reduction: 4-(2,5-difluorophenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,5-Difluorophenoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,5-difluorophenoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural analogs of 4-(2,5-difluorophenoxy)benzaldehyde, highlighting substituent variations and their implications:
Substituent Effects on Physicochemical Properties
- Fluorine Position: The target compound’s 2,5-difluorophenoxy group enhances electronegativity and steric hindrance compared to the 3,5-difluoro isomer . This positional difference may alter reactivity in nucleophilic aromatic substitution or cross-coupling reactions.
- Methoxy vs. Difluoromethoxy : Replacing methoxy (e.g., in 4-Methoxy-2,5-dimethylbenzaldehyde ) with difluoromethoxy (as in 4-(Difluoromethoxy)benzaldehyde ) increases lipophilicity (LogP) and metabolic stability, critical for drug design.
- Phenoxymethyl vs.
Q & A
Basic: What are the common synthetic routes for 4-(2,5-difluorophenoxy)benzaldehyde?
Answer:
A key method involves Ullmann-type coupling between 2,5-difluorophenol and 4-bromobenzaldehyde under basic conditions. Copper catalysts (e.g., CuI) and ligands (e.g., 1,10-phenanthroline) enhance reaction efficiency . Alternatively, nucleophilic aromatic substitution can be employed by reacting 4-fluorobenzaldehyde with 2,5-difluorophenol in the presence of K₂CO₃ in DMF at 120°C . Yield optimization requires careful control of stoichiometry, solvent polarity, and reaction time.
Advanced: How can discrepancies in NMR data for derivatives of this compound be resolved?
Answer:
Discrepancies often arise from dynamic rotational barriers in the phenoxy group or solvent-induced shifts. Use 2D NMR (COSY, NOESY) to confirm connectivity and assign peaks unambiguously. For example, -NMR can differentiate between ortho/para fluorine environments . Computational tools like DFT-based chemical shift predictions (GIAO method) can validate experimental data, particularly for ambiguous signals .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : - and -NMR identify substituent positions and electronic effects. The aldehyde proton typically appears at δ 9.8–10.2 ppm .
- IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde group.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 252.06).
- X-ray Crystallography : Resolves crystal packing and confirms bond angles/planarity using software like SHELXL .
Advanced: What strategies optimize the yield of Ullmann coupling for synthesizing this compound?
Answer:
- Catalyst System : Use CuI/1,10-phenanthroline (1:2 ratio) to enhance electron transfer .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of phenolic intermediates.
- Temperature Control : Reactions at 110–130°C balance kinetics and thermal decomposition risks.
- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2–4h with comparable yields .
Advanced: How do fluorine substituents influence the electronic properties of the benzaldehyde moiety?
Answer:
Fluorine’s strong electron-withdrawing effect reduces electron density on the benzene ring, stabilizing the aldehyde group against nucleophilic attack. This is quantified via Hammett substituent constants (σₚ = 0.15 for fluorine). Computational studies (e.g., NBO analysis ) reveal enhanced polarization of the C=O bond, increasing electrophilicity by ~20% compared to non-fluorinated analogs .
Basic: What are the primary applications of this compound in pharmaceutical research?
Answer:
It serves as a key intermediate in synthesizing:
- Kinase inhibitors : The difluorophenoxy group enhances binding to ATP pockets .
- Anticancer agents : Aldehyde functionality enables Schiff base formation with amine-containing biologics .
- Antimicrobial derivatives : Fluorine atoms improve lipophilicity and membrane penetration .
Advanced: How to address low reactivity in nucleophilic substitution reactions involving this compound?
Answer:
- Activation of the Aldehyde : Use Lewis acids (e.g., BF₃·Et₂O) to polarize the C=O bond.
- Protection/Deprotection Strategies : Temporarily protect the aldehyde as an acetal to prevent side reactions during substitution .
- Microwave Irradiation : Accelerates reaction kinetics for sluggish transformations .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of aldehyde vapors.
- PPE : Wear nitrile gloves and safety goggles; the compound may cause skin/eye irritation.
- Storage : Keep under inert gas (N₂/Ar) at 4°C to prevent oxidation .
Advanced: How to analyze competing reaction pathways in the synthesis of derivatives?
Answer:
- Kinetic vs. Thermodynamic Control : Monitor reaction intermediates via LC-MS to identify dominant pathways.
- Computational Modeling : Use DFT calculations (e.g., Gibbs free energy of transition states) to predict regioselectivity in electrophilic substitutions .
- Isotopic Labeling : -labeling studies can trace oxygen migration in ether-forming reactions .
Basic: What are the solubility characteristics of this compound?
Answer:
- Polar Solvents : Soluble in DMSO, DMF, and THF (>50 mg/mL).
- Non-Polar Solvents : Limited solubility in hexane or toluene (<1 mg/mL).
- Aqueous Media : Low solubility in water (0.1 mg/mL), but improves with surfactants (e.g., Tween-80) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
